Cas no 1894574-39-0 (Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate)

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate is a synthetic organic compound featuring a cyclobutane core substituted with a quinoline moiety and an ester functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the development of bioactive molecules. The quinoline component offers potential for applications in medicinal chemistry, such as antimicrobial or anticancer agents, while the cyclobutane ring introduces conformational rigidity, which can enhance binding affinity and metabolic stability. The ester group provides a handle for further derivatization, enabling versatile synthetic modifications. Its well-defined structure and purity ensure reproducibility in research applications.
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate structure
1894574-39-0 structure
Product Name:Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
CAS No:1894574-39-0
MF:C15H15NO2
MW:241.285104036331
CID:5152975
Update Time:2025-09-27

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
    • Inchi: 1S/C15H15NO2/c1-18-14(17)15(7-3-8-15)12-5-6-13-11(10-12)4-2-9-16-13/h2,4-6,9-10H,3,7-8H2,1H3
    • InChI Key: USDFZLWTIADTBI-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C3C(=C2)C=CC=N3)(C(OC)=O)CCC1

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM537872-1g
Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate
1894574-39-0 95%+
1g
$712 2023-03-10

Additional information on Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate

Comprehensive Overview of Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS No. 1894574-39-0)

Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate (CAS No. 1894574-39-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This quinoline-derived ester features a unique cyclobutane ring structure, making it a valuable intermediate for synthesizing bioactive molecules. Its molecular formula, C15H15NO2, and precise stereochemistry contribute to its utility in drug discovery, particularly in targeting kinase inhibitors and cancer therapeutics.

Recent trends in AI-driven drug discovery and high-throughput screening have amplified interest in compounds like Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate. Researchers frequently search for "quinoline-based scaffolds in medicinal chemistry" or "cyclobutane derivatives for drug design," reflecting its relevance in modern structure-activity relationship (SAR) studies. The compound's carboxylate ester group also enables facile derivatization, a feature highly sought after in combinatorial chemistry libraries.

From a synthetic perspective, CAS No. 1894574-39-0 exemplifies innovations in green chemistry protocols. Laboratories increasingly prioritize "solvent-free cyclobutane synthesis" and "catalytic C-H activation" methods—topics dominating academic forums. The compound's methyl ester moiety further aligns with sustainable practices, as it often serves as a biodegradable precursor in multi-step reactions.

In material science, Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate contributes to advancements in organic electronics. Its conjugated quinoline core and rigid cyclobutane geometry enhance charge transport properties, making it a candidate for OLEDs and photovoltaic devices. Searches for "small-molecule semiconductors" or "n-type organic materials" frequently cite similar structural motifs.

Analytical characterization of this compound typically involves HPLC, NMR, and mass spectrometry, with purity thresholds exceeding 98% for research applications. Its stability under ambient conditions and compatibility with microwave-assisted synthesis further bolster its practicality. Notably, patent databases reveal growing IP activity around quinoline-cyclobutane hybrids, underscoring their commercial potential.

As the scientific community shifts toward fragment-based drug discovery, Methyl 1-(quinolin-6-yl)cyclobutane-1-carboxylate offers a compact yet versatile pharmacophore. Its balanced lipophilicity (calculated LogP ~2.1) and molecular weight (241.29 g/mol) adhere to Lipinski's rule of five, addressing frequent queries about "lead compound optimization." These attributes position it as a promising candidate for central nervous system (CNS) drug development.

In conclusion, CAS No. 1894574-39-0 represents a convergence of medicinal chemistry, materials innovation, and sustainable synthesis. Its dual utility in life sciences and advanced materials ensures enduring relevance, while its structural elegance continues to inspire computational modeling and de novo design strategies across interdisciplinary research.

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